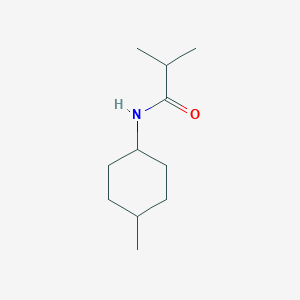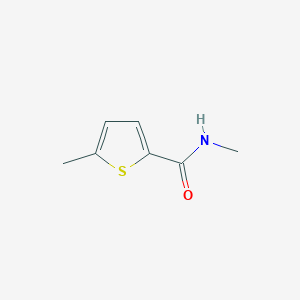
2-(3-iodophenyl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-iodophenyl)-N,N-dimethylacetamide, also known as iodacetamide, is a chemical compound widely used in scientific research. It belongs to the class of amides and is commonly used as a reagent in organic chemistry. The compound has a molecular weight of 307.19 g/mol and a melting point of 87-90°C.
Wirkmechanismus
Iodacetamide works by reacting with the thiol group of cysteine residues in proteins to form a covalent bond. This reaction prevents the formation of disulfide bonds and can cause protein denaturation. The reaction is irreversible and can therefore permanently modify the protein.
Biochemical and Physiological Effects
Iodacetamide can have a variety of biochemical and physiological effects depending on the protein being modified. It can disrupt protein function by preventing the formation of disulfide bonds, which are important for protein stability and activity. Iodacetamide can also be used to study protein structure and function by selectively modifying cysteine residues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-iodophenyl)-N,N-dimethylacetamide in lab experiments is its ability to selectively modify cysteine residues in proteins. This can be useful for studying protein structure and function. Another advantage is its irreversibility, which allows for permanent protein modification. However, one limitation of using this compound is its potential to cause protein denaturation and loss of function. Additionally, the irreversible nature of the modification can make it difficult to study protein dynamics over time.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-iodophenyl)-N,N-dimethylacetamide. One area of interest is developing new methods for protein modification that are more specific and less likely to cause protein denaturation. Another area of interest is studying the effects of this compound on specific proteins and understanding how the modification affects protein function. Finally, there is potential for using this compound in drug discovery and development, as it can be used to selectively modify proteins that are targets for drug therapy.
Synthesemethoden
Iodacetamide can be synthesized by reacting 3-iodoaniline with N,N-dimethylacetamide in the presence of a catalyst such as copper(II) oxide. The reaction yields 2-(3-iodophenyl)-N,N-dimethylacetamide as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Iodacetamide is commonly used in scientific research as a reagent for protein modification. It is used to alkylate cysteine residues in proteins, which can prevent protein disulfide bond formation and disrupt protein function. Iodacetamide is also used in mass spectrometry-based proteomics to block cysteine residues and prevent disulfide bond formation during sample preparation.
Eigenschaften
IUPAC Name |
2-(3-iodophenyl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-12(2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQJRTZMGJQMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)